
4-Cyano-2,6-dimethylbenzene-1-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Cyano-2,6-dimethylbenzene-1-sulfonamide is an organic compound with the molecular formula C9H10N2O2S It is a derivative of benzenesulfonamide, characterized by the presence of a cyano group (-CN) and two methyl groups (-CH3) attached to the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyano-2,6-dimethylbenzene-1-sulfonamide typically involves the sulfonation of 2,6-dimethylbenzonitrile. The reaction is carried out using chlorosulfonic acid (ClSO3H) as the sulfonating agent. The reaction conditions include maintaining a low temperature to control the exothermic nature of the reaction and to prevent decomposition of the product. The resulting sulfonyl chloride intermediate is then treated with ammonia (NH3) to yield the sulfonamide.
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of automated reactors to ensure precise control of reaction conditions, such as temperature and pressure. The purification of the final product is achieved through crystallization or recrystallization techniques to obtain a high-purity compound.
Analyse Chemischer Reaktionen
Types of Reactions
4-Cyano-2,6-dimethylbenzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form sulfonic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to convert the cyano group to an amine group.
Substitution: The sulfonamide group can undergo nucleophilic substitution reactions with reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH) to form corresponding sulfonates.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Amines.
Substitution: Sulfonates.
Wissenschaftliche Forschungsanwendungen
4-Cyano-2,6-dimethylbenzene-1-sulfonamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a building block for drug development, particularly in the design of enzyme inhibitors.
Industry: It is utilized in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 4-Cyano-2,6-dimethylbenzene-1-sulfonamide involves its interaction with specific molecular targets. For instance, in biological systems, the compound may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The cyano group and sulfonamide moiety play crucial roles in the binding affinity and specificity of the compound towards its targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Cyanobenzenesulfonamide: Similar structure but lacks the methyl groups.
2,6-Dimethylbenzenesulfonamide: Similar structure but lacks the cyano group.
4-Cyano-N,N-dimethylbenzenesulfonamide: Similar structure but with N,N-dimethyl substitution.
Uniqueness
4-Cyano-2,6-dimethylbenzene-1-sulfonamide is unique due to the presence of both the cyano group and the two methyl groups on the benzene ring. This combination of functional groups imparts distinct chemical and physical properties, such as increased lipophilicity and specific reactivity patterns, making it valuable for various applications in research and industry.
Eigenschaften
Molekularformel |
C9H10N2O2S |
|---|---|
Molekulargewicht |
210.26 g/mol |
IUPAC-Name |
4-cyano-2,6-dimethylbenzenesulfonamide |
InChI |
InChI=1S/C9H10N2O2S/c1-6-3-8(5-10)4-7(2)9(6)14(11,12)13/h3-4H,1-2H3,(H2,11,12,13) |
InChI-Schlüssel |
BCDKZJLTKQYQTF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC(=C1S(=O)(=O)N)C)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-butyl ((6-cyano-1H-benzo[d]imidazol-2-yl)methyl)carbamate](/img/structure/B13457904.png)

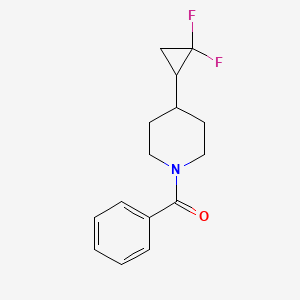
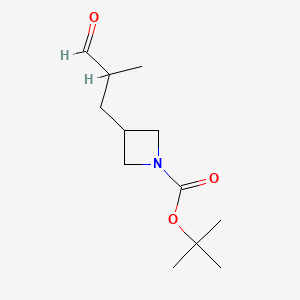
![3-(1,1-Difluoroethyl)bicyclo[1.1.1]pentan-1-ol](/img/structure/B13457925.png)
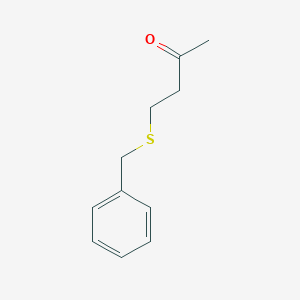
![Tert-butyl 3-[(pyrimidine-2-sulfonyl)methyl]azetidine-1-carboxylate](/img/structure/B13457940.png)
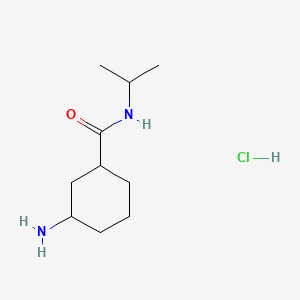
![8-{[(Tert-butoxy)carbonyl]amino}naphthalene-2-carboxylic acid](/img/structure/B13457949.png)
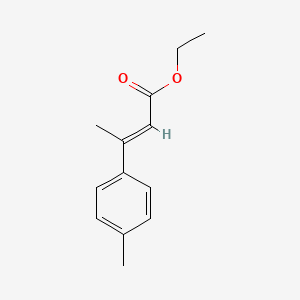

![3-bromo-2-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine hydrochloride](/img/structure/B13457975.png)
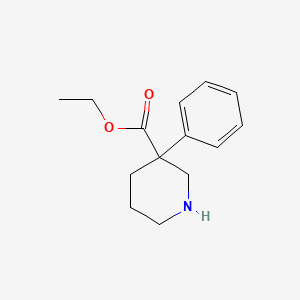
![2-{[(4-Bromophenyl)methyl]amino}acetic acid hydrochloride](/img/structure/B13457990.png)
